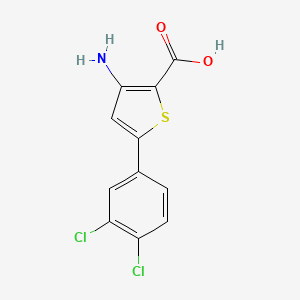![molecular formula C20H38N4O4 B12602924 (1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide] CAS No. 648441-37-6](/img/structure/B12602924.png)
(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide] is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide] typically involves a multi-step process. One common method involves the reaction of dodecane-1,12-diamine with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the acetyloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are primary amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
(1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide] involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,12-Bis(maleimido)dodecane: Similar in structure but contains maleimide groups instead of acetyloxy groups.
1,12-Dodecanediol dimethacrylate: Contains methacrylate groups instead of acetyloxy groups.
Uniqueness
(1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide] is unique due to its specific acetyloxy functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
648441-37-6 |
|---|---|
Molecular Formula |
C20H38N4O4 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
[[N-[12-[1-(acetyloxyamino)ethylideneamino]dodecyl]-C-methylcarbonimidoyl]amino] acetate |
InChI |
InChI=1S/C20H38N4O4/c1-17(23-27-19(3)25)21-15-13-11-9-7-5-6-8-10-12-14-16-22-18(2)24-28-20(4)26/h5-16H2,1-4H3,(H,21,23)(H,22,24) |
InChI Key |
LURXJOLDODHVIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCCCCCCCCCCCN=C(C)NOC(=O)C)NOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12602848.png)
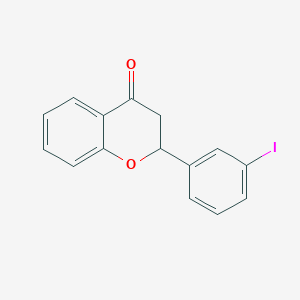

![Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-](/img/structure/B12602889.png)
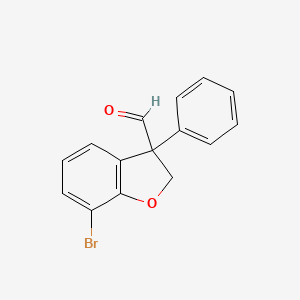
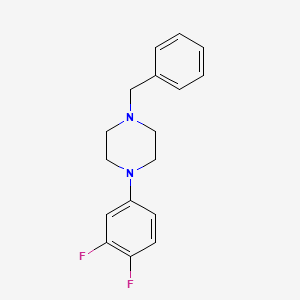




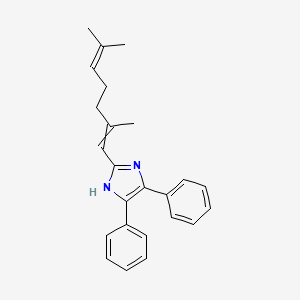
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester](/img/structure/B12602917.png)

